2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes bromine, chlorine, and nitrofuran groups. This compound is primarily used in proteomics research and has a molecular formula of C8H8BrClN2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form various oxidation products.
Reduction: The nitrofuran group can also be reduced to an amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran group.
Reduction: Amino derivatives of the nitrofuran group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran group is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
2-(2-chloro-4-nitrophenoxy)acetohydrazide: Similar structure but with different substituents.
2-(2-bromo-4-methylphenoxy)acetohydrazide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms along with the nitrofuran group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O5/c14-10-5-8(15)1-3-11(10)22-7-12(19)17-16-6-9-2-4-13(23-9)18(20)21/h1-6H,7H2,(H,17,19)/b16-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMQVARYPOWIGM-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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